3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
OSM-S-630 is synthesized through the free radical polymerization of N-vinyl-2-pyrrolidone and vinyl acetate . The reaction is typically carried out in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions to ensure the formation of the desired copolymer.
Industrial Production Methods
In industrial settings, the production of OSM-S-630 involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The resulting copolymer is then purified, dried, and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
OSM-S-630 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the copolymer.
Substitution: Substitution reactions can occur at the vinyl acetate or pyrrolidone moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
OSM-S-630 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of OSM-S-630 involves its ability to enhance the solubility and bioavailability of APIs through the formation of amorphous solid dispersions . The pyrrolidone ring in the copolymer provides excellent water solubility, while the vinyl acetate monomer reduces the glass transition temperature and hygroscopicity, making it suitable for various pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
Plasdone™ S-630 Ultra Copovidone: This is a grade of OSM-S-630 designed to provide better performance in tablet formulations, hot melt extrusion, and continuous processing.
Polyvinylpyrrolidone (PVP): A homopolymer of N-vinyl-2-pyrrolidone, known for its excellent solubility and film-forming properties.
Uniqueness
OSM-S-630 is unique due to its specific copolymer composition, which provides a balance of solubility, adhesion, and film-forming properties. The presence of both N-vinyl-2-pyrrolidone and vinyl acetate monomers allows for enhanced performance in various pharmaceutical applications compared to homopolymers like PVP .
Properties
Molecular Formula |
C19H17N5 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-phenyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H17N5/c1-3-7-15(8-4-1)11-12-20-17-19-23-22-18(24(19)14-13-21-17)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,20,21) |
InChI Key |
UVSSRDWLOVROPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN3C2=NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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